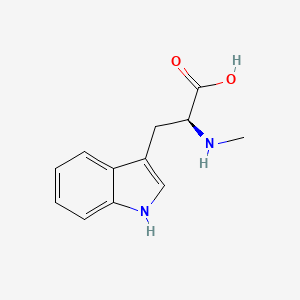
Abrine
Overview
Description
Mechanism of Action
Target of Action
Abrine, also known as N-Methyl-L-tryptophan, is an alkaloid found in the leaves of the plant Abrus precatorius It’s known that this compound is specific to members of the genusAbrus and can be used as a marker for the presence or ingestion of abrin .
Mode of Action
It’s known that this compound shows radical scavenging and antioxidant properties in vitro . The crystal structure of this compound has been determined by X-ray diffraction , which could provide insights into its interaction with its targets.
Biochemical Pathways
It’s known that this compound is a small coextracting molecule that can be used as a marker for the presence or ingestion of abrin . Abrin is a toxic protein that inhibits protein synthesis in cells , suggesting that this compound may have a similar effect.
Pharmacokinetics
It’s known that this compound can be detected in urine, suggesting that it is absorbed and excreted by the body .
Result of Action
It’s known that this compound shows radical scavenging and antioxidant properties in vitro . This suggests that this compound may have a protective effect against oxidative stress in cells.
Action Environment
It’s known that this compound can be detected in various food and beverage samples , suggesting that it remains stable and active in different environments.
Biochemical Analysis
Biochemical Properties
Abrine interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme responsible for the metabolism of tryptophan into kynurenine . This interaction plays a crucial role in modulating immune responses and promoting the activation of immunosuppressive cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, leading to cell death . In cancer cells, this compound can suppress immune escape and enhance the immunotherapy of anti-PD-1 antibody . It also inhibits the expression of PD-L1 in cancer cells or tumor tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the ribosomes in the cells, inhibiting protein synthesis and leading to cell death . Additionally, this compound can inhibit the IDO1-JAK1-STAT1 signaling pathway, which is involved in immune response regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows prolonged retention in non-small cell lung cancers (NSCLCs), suggesting high metabolic rates of tryptophan in these tumors . Its toxic effects are completely abrogated if the toxin is exposed to temperatures of 74 °C or higher .
Metabolic Pathways
This compound is involved in the tryptophan metabolic pathway. It inhibits the enzyme IDO1, which catalyzes the conversion of tryptophan into kynurenine . This interaction plays a crucial role in modulating immune responses .
Transport and Distribution
Given its ability to bind to ribosomes and inhibit protein synthesis, it is likely that this compound can be transported into cells and distributed to the sites of protein synthesis .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the ribosomes within the cells where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Abrine (L) can be synthesized through the methylation of L-tryptophan. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods: : Industrial production of this compound (L) is not common due to its toxic nature. extraction from the seeds of Abrus precatorius is a feasible method. The seeds are ground and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound (L) .
Chemical Reactions Analysis
Types of Reactions: : Abrine (L) undergoes several types of chemical reactions, including:
Oxidation: This compound (L) can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-methyl-L-tryptophan derivatives with various functional groups attached to the indole ring .
Scientific Research Applications
Abrine (L) has several scientific research applications, including:
Biomarker for Abrin Intoxication: This compound (L) is used as a surrogate biomarker for detecting abrin intoxication in clinical and forensic settings.
Pharmacological Studies: Due to its structural similarity to tryptophan, this compound (L) is used in studies investigating the metabolism and function of tryptophan derivatives.
Toxicological Research: This compound (L) is studied for its toxic effects and potential use in developing antidotes for abrin poisoning.
Comparison with Similar Compounds
Abrine (L) is similar to other indole alkaloids such as:
Ricinine: Found in the castor bean plant, Ricinus communis.
Ergot Alkaloids: Produced by fungi, these compounds also have significant effects on the central nervous system.
Uniqueness: : this compound (L) is unique due to its specific occurrence in the rosary pea plant and its use as a biomarker for abrin intoxication . Its structural similarity to tryptophan also makes it a valuable compound for studying tryptophan metabolism .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCIKBSVHDNIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967027 | |
| Record name | N-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-59-2, 526-31-8 | |
| Record name | N-Methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does abrine exert its toxic effects?
A1: this compound is a ribosome-inactivating protein (RIP) that inhibits protein synthesis. [] It binds irreversibly to the 60S ribosomal subunit, disrupting the translation process essential for cell survival. []
Q2: What are the downstream effects of this compound's action on ribosomes?
A2: By inhibiting protein synthesis, this compound leads to cell death and multi-organ failure, particularly affecting the liver, kidneys, and gastrointestinal tract. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol. []
Q4: What spectroscopic data is available to characterize this compound?
A4: this compound's structure has been confirmed using techniques like NMR, HRMS, and X-ray crystallography. [, , ] Additionally, HPLC-DAD and LC-MS/MS have been used for its qualitative and quantitative determination. []
Q5: Does this compound possess any catalytic properties?
A6: While this compound itself is not known for catalytic activity, enzymes like N-methyltryptophan oxidase (MTOX) from E. coli are involved in its metabolic breakdown. [, , ]
Q6: Have computational methods been used to study this compound?
A7: Yes, molecular docking simulations have been used to investigate this compound's interactions with proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and isocitrate dehydrogenase 2 (IDH2) mutants, suggesting potential for anti-cancer drug development. [, ]
Q7: What are the safety concerns surrounding this compound?
A10: this compound is highly toxic, even in small amounts. [] It poses a significant risk through ingestion, inhalation, and injection, requiring strict handling and safety protocols. [, ]
Q8: What are the toxicological effects of this compound poisoning?
A14: this compound poisoning can lead to severe gastrointestinal symptoms, organ damage (liver, kidney), and death due to multi-organ failure. [, ]
Q9: How is this compound exposure detected and confirmed?
A15: this compound exposure can be detected by measuring its levels in biological samples like urine and blood using techniques like LC-MS/MS. [, , ]
Q10: What analytical techniques are used to quantify this compound in various matrices?
A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used to quantify this compound in biological samples and food matrices. [, , , ] Other techniques like HPLC-DAD have also been employed. [, ]
Q11: What is the environmental fate of this compound?
A11: Research on the environmental impact and degradation of this compound is limited and requires further investigation.
Q12: Have analytical methods for this compound detection and quantification been validated?
A18: Yes, analytical methods for this compound, particularly using LC-MS/MS, have been validated for accuracy, precision, and specificity in various matrices, including food and biological samples. [, , ]
Q13: What are the quality control measures for this compound used in research?
A13: Quality control measures include using certified reference materials, rigorous method validation, and regular instrument calibration to ensure accuracy and reliability of analytical data.
Q14: What is the historical context of this compound research?
A20: this compound has been recognized for its toxicity for centuries. [] Early research focused on characterizing its structure and understanding its toxic mechanisms. [, ] Recent studies explore its potential in cancer research and develop sensitive detection methods for biosecurity purposes. [, , ]
Q15: Are there any cross-disciplinary applications of this compound research?
A21: this compound research finds applications in various fields, including toxicology, analytical chemistry, biochemistry, and pharmacology. [] Its potential as an anti-cancer agent is being explored through collaborations between chemists, biologists, and clinicians. [, ]
Q16: What research infrastructure and resources are crucial for this compound research?
A22: Advanced analytical tools like LC-MS/MS, NMR, and computational modeling software are essential for studying this compound. Access to biological samples, cell lines, and animal models is crucial for in vitro and in vivo investigations. [, , , , ]
Q17: What are the alternatives and substitutes for this compound in its potential applications?
A23: Due to its toxicity, this compound has limited practical applications. Researchers are exploring alternative compounds with similar mechanisms of action but lower toxicity profiles for potential therapeutic use. [, ]
Q18: What are the challenges and future directions in this compound research?
A24: Key challenges include mitigating this compound's toxicity, understanding its long-term effects, and exploring its potential for therapeutic applications safely and effectively. [, ] Future research should focus on developing less toxic derivatives, investigating drug delivery systems, and identifying specific targets for its anti-cancer activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



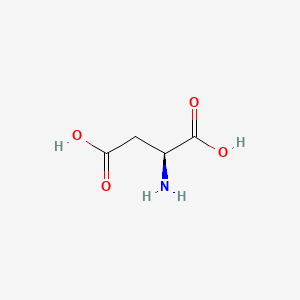
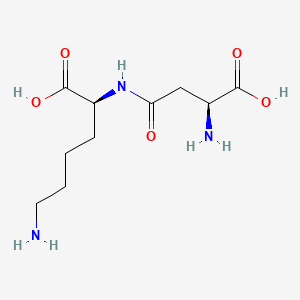
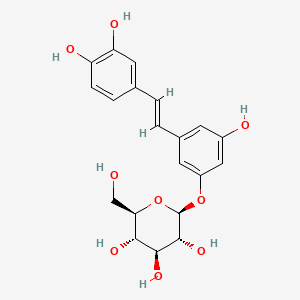
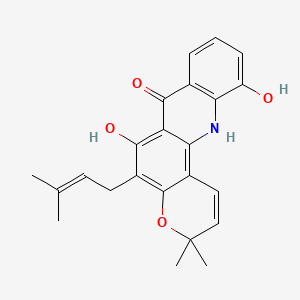
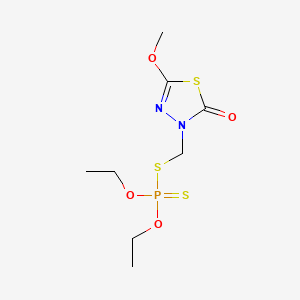
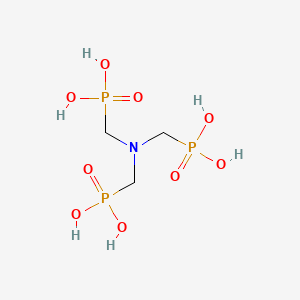
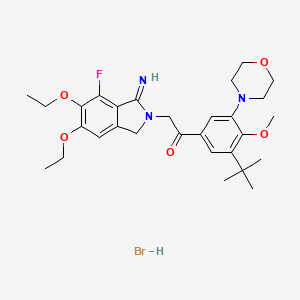
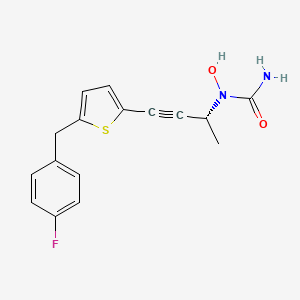
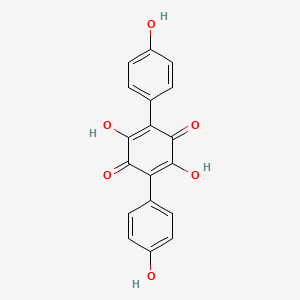
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
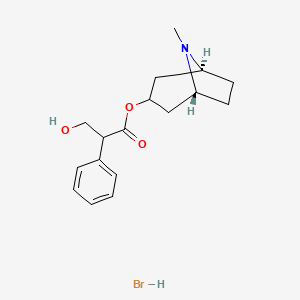
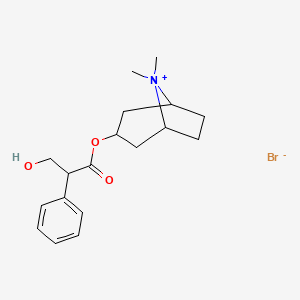
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
